molecular formula C15H11IO3 B1292226 2-Acetoxy-2'-iodobenzophenone CAS No. 890099-22-6

2-Acetoxy-2'-iodobenzophenone

Cat. No. B1292226
M. Wt: 366.15 g/mol
InChI Key: BZJSOPCXCHEVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxy-2'-iodobenzophenone is a compound that is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties that might be expected for 2-acetoxy-2'-iodobenzophenone. For instance, 2-iodoxybenzoic acid (IBX) is mentioned as a reagent for dehydrogenation reactions and as a catalyst for the oxidation of alcohols . Additionally, the synthesis and properties of 2-acetoxybenzoic acid have been explored, which shares a similar acetoxy functional group .

Synthesis Analysis

The synthesis of related compounds involves the use of iodine(III) compounds, which are shown to promote C-H amination and tandem C-H amination/acetoxylation of guanidines . Although the synthesis of 2-acetoxy-2'-iodobenzophenone is not explicitly described, the methodologies involving iodine(III) reagents could potentially be adapted for its synthesis. The utility of such reagents is also demonstrated in the total synthesis of complex natural products like eudistomin U .

Molecular Structure Analysis

The molecular structure of 2-acetoxybenzoic acid has been optimized using density functional theory (DFT) methods, which could be similar to the approach needed to study 2-acetoxy-2'-iodobenzophenone . The stability of the molecule, as well as intramolecular charge transfer (ICT), can be assessed through natural bond orbital (NBO) analysis, which provides information on hyperconjugation and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of iodine(III) compounds, as seen in the selective synthesis of 2-aminobenzimidazoles, suggests that 2-acetoxy-2'-iodobenzophenone may also participate in similar C-H amination reactions . The presence of the iodine atom in the molecule could make it a suitable candidate for further functionalization through oxidative or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetoxybenzoic acid have been studied using spectroscopic methods such as FT-IR and FT-Raman, as well as NMR chemical shifts calculated by the GIAO method . These techniques could be applied to 2-acetoxy-2'-iodobenzophenone to determine its vibrational spectra, electronic structure, and reactivity. The calculated HOMO and LUMO energy gap from the study of 2-acetoxybenzoic acid provides insights into the electronic properties that might be expected for 2-acetoxy-2'-iodobenzophenone .

Scientific Research Applications

2-Acetoxy-2’-iodobenzophenone is a chemical compound with the molecular formula C15H11IO3 . It’s often used in various chemical reactions due to its unique properties .

In addition, phenyliodine(III)diacetate (PIDA), a compound that shares some structural similarities with 2-Acetoxy-2’-iodobenzophenone, has been used in organic synthesis involving C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements or migrations and miscellaneous reactions .

  • Chemical Synthesis

    • 2-Acetoxy-2’-iodobenzophenone is often used in various chemical reactions due to its unique properties . It can act as a reagent or intermediate in the synthesis of other chemical compounds .
  • Antioxidant and Antibacterial Activities

    • While not directly related to 2-Acetoxy-2’-iodobenzophenone, similar compounds such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid have been synthesized and tested for antioxidant and antibacterial activities . These compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity .
  • Reference Standards

    • 2-Acetoxy-2’-iodobenzophenone can be used as a reference standard in analytical chemistry . Reference standards are substances with a known concentration of a particular compound, which are used to calibrate analytical instruments and to validate analytical methods .

properties

IUPAC Name

[2-(2-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJSOPCXCHEVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641567
Record name 2-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-2'-iodobenzophenone

CAS RN

890099-22-6
Record name 2-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.